molecular formula C21H26N4O2 B11208350 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide

Cat. No.: B11208350
M. Wt: 366.5 g/mol
InChI Key: ULTRYNMGVLGVSN-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, and antitumor properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Chemical Reactions Analysis

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Cyclization: Cyclization reactions can be performed to form various fused ring systems.

Scientific Research Applications

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can interfere with DNA repair mechanisms, contributing to its antitumor activity .

Comparison with Similar Compounds

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

The uniqueness of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide lies in its specific combination of structural features and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide

InChI

InChI=1S/C21H26N4O2/c1-2-3-6-11-22-21(26)15-9-12-25(13-10-15)20-19-18(23-14-24-20)16-7-4-5-8-17(16)27-19/h4-5,7-8,14-15H,2-3,6,9-13H2,1H3,(H,22,26)

InChI Key

ULTRYNMGVLGVSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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